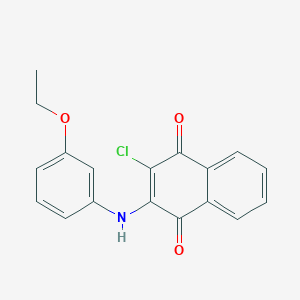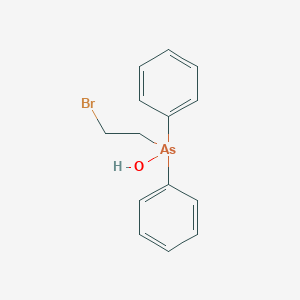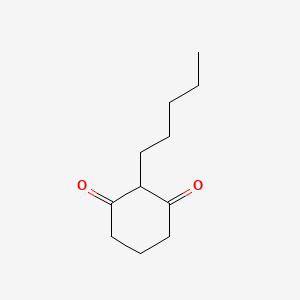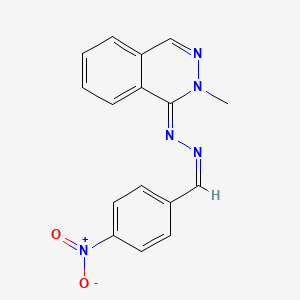
2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-ethoxyaniline. The reaction is carried out in an anhydrous environment with the presence of a base such as sodium bicarbonate (NaHCO₃) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways involved in disease progression.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of the ethoxyanilino group.
2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethylamino group instead of the ethoxyanilino group.
Uniqueness
2-Chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyanilino group enhances its potential as a therapeutic agent and differentiates it from other naphthoquinone derivatives.
特性
CAS番号 |
64505-57-3 |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC名 |
2-chloro-3-(3-ethoxyanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-12-7-5-6-11(10-12)20-16-15(19)17(21)13-8-3-4-9-14(13)18(16)22/h3-10,20H,2H2,1H3 |
InChIキー |
SUUARUNBQRTZAR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

